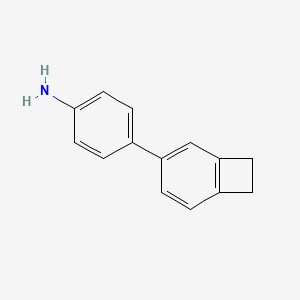
4-(4-Cyclobutylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyclobutylphenyl)aniline is an organic compound with the molecular formula C16H17N. It features a cyclobutyl group attached to a phenyl ring, which is further connected to an aniline group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclobutylphenyl)aniline typically involves the following steps:
Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can yield the desired aniline derivative.
Direct Amination: Another method involves the direct amination of 4-cyclobutylbiphenyl using palladium-catalyzed amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .
化学反応の分析
Types of Reactions: 4-(4-Cyclobutylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and sulfonated derivatives.
科学的研究の応用
4-(4-Cyclobutylphenyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4-(4-Cyclobutylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
類似化合物との比較
4-[(4-Cyclobutylphenyl)carbonyl]aniline: This compound has a similar structure but includes a carbonyl group, which can significantly alter its chemical properties and reactivity.
4-Cyclobutylbiphenyl: Lacks the aniline group but shares the cyclobutyl and phenyl components.
特性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
4-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)aniline |
InChI |
InChI=1S/C14H13N/c15-14-7-5-11(6-8-14)13-4-2-10-1-3-12(10)9-13/h2,4-9H,1,3,15H2 |
InChIキー |
FXVQRGISABTJSF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
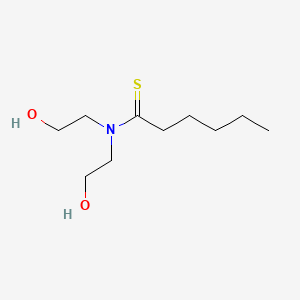
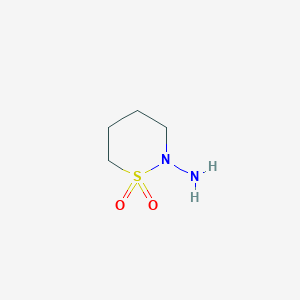
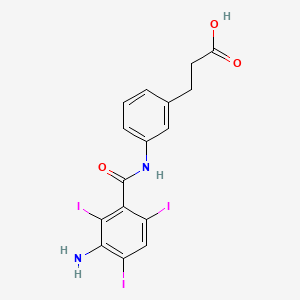

![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
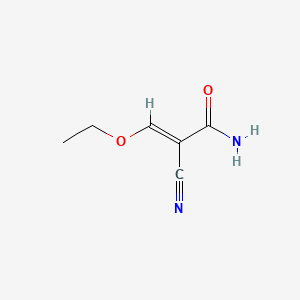
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

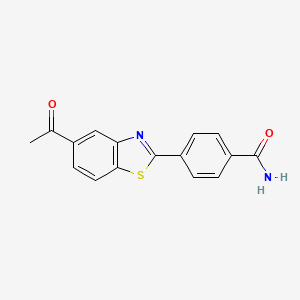
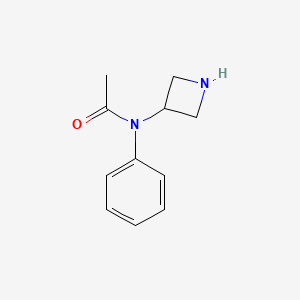
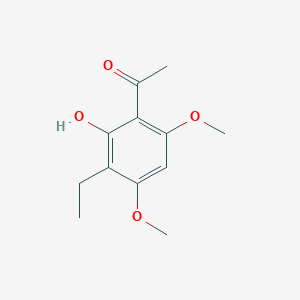
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
